Lumiracoxib acyl-b-D-glucuronide
CAS No.:
Cat. No.: VC18496439
Molecular Formula: C21H21ClFNO9
Molecular Weight: 485.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClFNO9 |
|---|---|
| Molecular Weight | 485.8 g/mol |
| IUPAC Name | (2S,3S,4S,5R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]peroxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |
| Standard InChI Key | QAZYGQJBKASWPO-DAZJWRSOSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Lumiracoxib acyl-β-D-glucuronide is characterized by a β-D-glucuronic acid moiety conjugated to the carboxylic acid group of lumiracoxib. This modification occurs via an ester bond, significantly altering the parent drug's physicochemical properties.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 469.84 g/mol |
| Exact Mass | 469.094 Da |
| Storage Temperature | -20°C |
| Stability | Short shelf life; light-sensitive |
| Solubility | Enhanced hydrophilicity vs. parent drug |
Biogenesis: Glucuronidation Pathway
Metabolic Implications
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Clearance Enhancement: Glucuronidation increases lumiracoxib’s aqueous solubility, promoting renal excretion and reducing systemic exposure .
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Reactive Intermediate Formation: The β-D-glucuronide’s ester bond is susceptible to hydrolysis, regenerating lumiracoxib or forming transacylation products .
| Parameter | Specification |
|---|---|
| Temperature | -20°C (long-term); 4°C (short-term) |
| Light Exposure | Protect from light |
| Shipping Conditions | Blue ice packs |
| Shelf Life | 6–12 months (varies by batch) |
Degradation accelerates at ambient temperatures, necessitating cold chain compliance .
Research Applications and Biochemical Significance
Glycobiology Studies
Lumiracoxib acyl-β-D-glucuronide serves as a model substrate for studying:
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UGT Enzyme Kinetics: Substrate specificity and inhibition profiles of UGT isoforms.
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Membrane Transport: Interactions with efflux transporters (e.g., MRP2, BCRP) in hepatocytes and renal cells .
Protein Adduct Formation
In vitro studies demonstrate that the acyl glucuronide covalently binds to serum albumin and hepatic proteins via transacylation or glycation. Adduct formation correlates with exposure time and conjugate concentration . For example:
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Serum Albumin Modification: Up to 15% adduct formation observed after 24-hour incubation at physiological pH .
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Hepatocyte Toxicity: Adduct accumulation disrupts mitochondrial function, inducing apoptosis in primary human hepatocytes at concentrations ≥100 µM .
Immunological Consequences
While acyl glucuronide-protein adducts are hypothesized to trigger immune responses (e.g., drug-induced liver injury), in vivo evidence remains equivocal. A 2010 review highlighted that rapid systemic clearance (t₁/₂ < 1 hour) often limits adduct accumulation, questioning their pathological relevance .
Pharmacokinetic and Toxicological Controversies
Systemic Exposure Dynamics
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